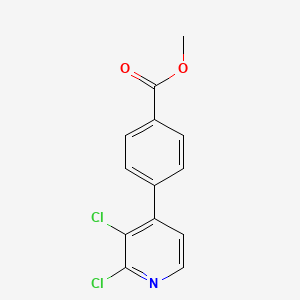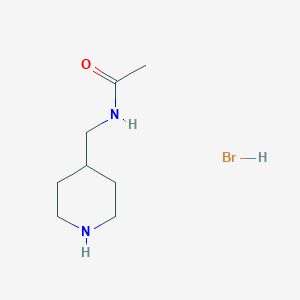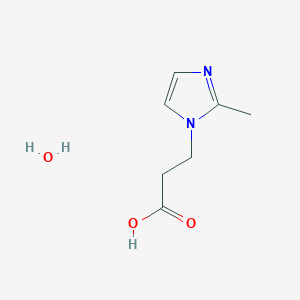
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid
Vue d'ensemble
Description
“2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the CAS Number: 331-40-8. It has a molecular weight of 204.58 . The compound is solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid” is represented by the linear formula: C8H6ClFO3 . The InChI Code for this compound is 1S/C8H6ClFO3/c9-6-3-5 (1-2-7 (6)10)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.58 .Applications De Recherche Scientifique
Reactivity and Acidity Studies
A comparative DFT study was conducted on halogenated phenylacetic acids, including compounds similar to 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid. The study focused on their reactivity, acidity, and vibrational spectra. The findings indicated notable differences in molecular reactivity and acidity based on halogen substitution, providing insights into their potential applications in various scientific fields (Srivastava et al., 2015).
Conductance Study in Solvents
Another study explored the behavior of similar acids in propylene carbonate, a conductance study of substituted benzoic acids and phenylacetic acid. This research could inform applications in electrochemistry and solvent interactions (Srivastava & Mukherjee, 1983).
Crystal Structure Analysis
The synthesis and crystal structure elucidation of a related compound, 2-(4-fluorophenoxy) acetic acid, were studied. This research contributes to understanding the molecular structure and potential applications in crystallography and materials science (Prabhuswamy et al., 2021).
Herbicidal Activity
Research on plant growth substances has highlighted the herbicidal activity of chloro-substituted phenylacetic acids, suggesting potential agricultural applications for compounds like 2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid (Pybus et al., 1958).
Biosynthesis in Plants
A study on the biosynthesis and metabolism of hydroxyphenylacetic acids in higher plants provided insights into the natural production and role of these compounds in plant biology (Kindl, 1969).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-8-10(6-7-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGZTHXTKFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)


![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)




![5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B1420177.png)




